Home > Products > Screening Compounds P104873 > Fluvastatin sodium anti-isomer
Fluvastatin sodium anti-isomer - 93957-58-5

Fluvastatin sodium anti-isomer

Catalog Number: EVT-1484560
CAS Number: 93957-58-5
Molecular Formula: C₂₄H₂₅FNNaO₄
Molecular Weight: 433.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fluvastatin sodium anti-isomer is the enantiomer of the clinically used cholesterol-lowering drug Fluvastatin sodium, which exists as a racemic mixture of two enantiomers: 3R, 5S and 3S, 5R. While the 3R, 5S-enantiomer (the active form of the drug) is known for its potent inhibition of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the 3S, 5R-enantiomer (Fluvastatin sodium anti-isomer) exhibits significantly less HMG-CoA reductase inhibitory activity. Despite this, Fluvastatin sodium anti-isomer has garnered interest in scientific research due to its potential antioxidant properties and its role in understanding the structure-activity relationship of Fluvastatin.

Fluvastatin Sodium

Compound Description: Fluvastatin sodium is a cholesterol-lowering agent belonging to the statin class of drugs. It functions by inhibiting 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, a key enzyme involved in cholesterol biosynthesis [, , ]. Fluvastatin sodium is marketed as a racemic mixture of its two enantiomers, the 3R,5S-enantiomer and the 3S,5R-enantiomer, with the 3R,5S-enantiomer exhibiting significantly higher HMG-CoA reductase inhibitory activity [].

3R,5S-Fluvastatin

Compound Description: This compound is the more potent enantiomer of fluvastatin, exhibiting significantly higher inhibitory activity on HMG-CoA reductase compared to its optical isomer, the 3S,5R-enantiomer. Despite this difference in enzyme inhibition, both enantiomers demonstrate similar antioxidative effects on copper ion-induced low-density lipoprotein (LDL) oxidation, suggesting a potential role in mitigating atherosclerosis through mechanisms beyond HMG-CoA reductase inhibition [].

3S,5R-Fluvastatin

Compound Description: This compound is the less potent enantiomer of fluvastatin, displaying significantly lower inhibitory activity on HMG-CoA reductase in comparison to the 3R,5S-enantiomer []. Interestingly, both enantiomers exhibit comparable antioxidative effects against copper ion-induced LDL oxidation, indicating that their anti-atherosclerotic properties may stem from mechanisms beyond their HMG-CoA reductase inhibition activity [].

Fluvastatin Metabolites (M2, M3, M4, and M7)

Compound Description: Fluvastatin undergoes metabolic transformations in the body, resulting in the formation of several metabolites, including M2, M3, M4, and M7. Notably, M2 and M3, which possess a phenolic hydroxyl group in their indole rings, demonstrate potent antioxidant activity, exceeding that of the parent fluvastatin compound by 30-50 times in inhibiting copper ion-induced LDL oxidation []. This finding highlights the potential contribution of fluvastatin metabolites to the drug's overall anti-atherosclerotic effects.

Desisopropylpropionic Acid Derivative of Fluvastatin

Compound Description: This metabolite is a significant product of fluvastatin metabolism in humans. It arises from the oxidative removal of the N-isopropyl group and subsequent beta-oxidation of the side chain of fluvastatin []. This metabolic pathway highlights the susceptibility of fluvastatin to metabolic alterations, leading to the formation of compounds with potentially distinct pharmacological activities.

4,5-Pentenoic Acid Derivative of Fluvastatin

Compound Description: This metabolite represents a minor product of fluvastatin metabolism in humans []. Although present in low concentrations, it further demonstrates the potential for fluvastatin to undergo various metabolic transformations. This metabolic diversity highlights the importance of considering the potential influence of metabolism on the pharmacological effects of fluvastatin sodium and its isomers.

Trans-Lactone of Fluvastatin

Compound Description: Identified as a minor metabolite of fluvastatin in human plasma [], this compound further expands the metabolic profile of fluvastatin. The presence of this metabolite emphasizes the complex metabolic transformations fluvastatin can undergo. It suggests that the "fluvastatin sodium anti-isomer," as a specific isomer, might exhibit a distinct metabolic fate, potentially influencing its pharmacological activity and therapeutic outcomes.

5-Hydroxy Fluvastatin and 6-Hydroxy Fluvastatin Conjugates

Compound Description: These hydroxylated forms of fluvastatin, found in both plasma and urine [], further highlight the metabolic transformations of this drug in humans. The presence of these conjugates, likely formed through phase II metabolic reactions, suggests that fluvastatin undergoes significant processing within the body. This raises the question of whether the "fluvastatin sodium anti-isomer" would follow the same metabolic pathways and form these conjugates at similar rates.

Threo-Isomer of Fluvastatin

Compound Description: This stereoisomer of fluvastatin is detected as a minor component in human plasma []. Its presence underscores the intricate stereochemistry associated with fluvastatin and suggests that the "fluvastatin sodium anti-isomer" might exhibit unique stereochemical properties compared to other forms of fluvastatin.

Overview

Fluvastatin sodium anti-isomer is a pharmaceutical compound primarily used as a cholesterol-lowering agent. It is a stereoisomer of fluvastatin, which is a member of the statin class of drugs, known for their ability to inhibit the enzyme HMG-CoA reductase, a key player in cholesterol synthesis. The anti-isomer is considered an impurity in the production of fluvastatin sodium, and its presence must be minimized to ensure the efficacy and safety of the drug.

Source

Fluvastatin sodium anti-isomer is derived from the basic hydrolysis of fluvastatin alkyl esters. The compound is synthesized through various chemical processes that selectively produce the desired syn isomer while minimizing the formation of the anti-isomer.

Classification

Fluvastatin sodium anti-isomer can be classified as:

  • Chemical Class: Statins
  • Chemical Structure: A derivative of fluvastatin with specific stereochemistry that affects its biological activity.
  • CAS Number: 1025085-52-2
Synthesis Analysis

Methods

The synthesis of fluvastatin sodium anti-isomer involves several key steps:

  1. Saponification: The process begins with the basic hydrolysis of fluvastatin alkyl esters using sodium hydroxide in an aqueous alcoholic solution. This method allows for selective hydrolysis of the syn isomer while leaving most of the anti-isomer unhydrolyzed .
  2. Extraction: Following saponification, unhydrolyzed esters, which are enriched with the unwanted anti-isomer, are removed by extraction with solvents such as t-butyl methyl ether. This step is crucial for reducing the anti-isomer content in the final product .
  3. Isolation: Fluvastatin sodium salt is isolated from the reaction mixture through filtration or lyophilization, yielding a white powder with high purity and yield .

Technical Details

  • Reagents Used: Sodium hydroxide (less than 1 molar amount relative to ester), t-butyl methyl ether.
  • Reaction Conditions: The reaction typically occurs at temperatures ranging from 10°C to 50°C, with preferred conditions between 10°C and 30°C. The reaction time varies from 1 to 8 hours .
  • Purity Control: High-performance liquid chromatography (HPLC) is employed to monitor the purity and content of both syn and anti isomers throughout the synthesis process .
Molecular Structure Analysis

Structure

Fluvastatin sodium anti-isomer has a specific molecular structure characterized by its stereochemistry. The compound has a molecular formula of C24H25FNNaO4, indicating it contains fluorine, sodium, and multiple functional groups typical of statins.

Data

  • Molecular Weight: Approximately 420.45 g/mol.
  • Chemical Structure Representation:
    • The structure includes a fluorophenyl group and an alkyl chain that contributes to its biological activity.
Chemical Reactions Analysis

Reactions

Fluvastatin sodium anti-isomer undergoes various chemical reactions:

  1. Hydrolysis: It can be hydrolyzed under acidic or basic conditions, leading to degradation products such as hydroxy acids and lactones.
  2. Isomerization: During storage or under certain conditions, fluvastatin may convert to its anti-isomer through isomerization reactions .
  3. Oxidation: The compound can also undergo oxidation, forming epoxide impurities under specific conditions.

Technical Details

  • Common Reagents for Hydrolysis: Sodium hydroxide (for basic conditions), hydrochloric acid (for acidic conditions).
  • Conditions Leading to Isomerization: Exposure to light and heat during storage can promote the formation of the anti-isomer.
Mechanism of Action

Fluvastatin sodium anti-isomer acts primarily by competitively inhibiting HMG-CoA reductase, which plays a critical role in cholesterol biosynthesis in the liver. By binding to this enzyme, it reduces cholesterol levels in the bloodstream, thereby lowering the risk of cardiovascular diseases.

Process Data

  • Inhibition Mechanism: The binding affinity of fluvastatin (and its isomers) to HMG-CoA reductase determines its effectiveness as a cholesterol-lowering agent.
  • Impact on Cellular Processes: Fluvastatin influences various cellular signaling pathways related to lipid metabolism and gene expression.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White powder.
  • Solubility: Soluble in aqueous solutions; solubility can be affected by pH and solvent composition.

Chemical Properties

  • Stability: Fluvastatin sodium anti-isomer is sensitive to hydrolytic degradation and can form impurities over time if not stored properly.
  • Purity Requirements: Regulatory standards set limits on the acceptable levels of impurities (including anti-isomers) in pharmaceutical formulations, typically below 0.4% for active pharmaceutical ingredients .
Applications

Fluvastatin sodium anti-isomer has several scientific uses:

  1. Quality Control in Pharmaceutical Production: It serves as a reference standard for assessing purity in fluvastatin sodium formulations.
  2. Research Applications: Investigated for its effects on drug-metabolizing enzymes and potential toxicological implications due to its presence as an impurity.
  3. Clinical Studies: Studied for its pharmacokinetic properties and interactions within biological systems.
Structural and Stereochemical Characterization of Fluvastatin Sodium Anti-Isomer

Molecular Architecture of Fluvastatin Sodium: Chirality and Isomeric Differentiation

Fluvastatin sodium (C₂₄H₂₅FNNaO₄) is a fully synthetic HMG-CoA reductase inhibitor distinguished by two chiral centers at positions 3 and 5 of its heptenoic acid chain. This configuration generates four possible stereoisomers: (3R,5S), (3R,5R), (3S,5R), and (3S,5S). The pharmacologically active form, (3R,5S)-fluvastatin sodium (CAS 93957-55-2), is clinically utilized, while the term "anti-isomer" collectively refers to the non-therapeutic diastereomers (3R,5R), (3S,5S), and (3S,5R). These anti-isomers exhibit distinct spatial arrangements that critically influence their physicochemical behavior and biological interactions. The indole moiety's orientation relative to the hydroxy-acid chain creates steric and electronic disparities, particularly evident in solid-state polymorphs and receptor binding profiles [6] [10].

Configuration Analysis of (3R,5S)-Fluvastatin Sodium vs. Anti-Isomeric Forms

Stereochemical differences between the therapeutic isomer and anti-isomers significantly impact biological activity. The (3R,5S) configuration enables optimal binding to HMG-CoA reductase (IC₅₀ = 8 nM), whereas anti-isomers show >100-fold reduced potency due to misalignment in the enzyme's catalytic pocket. Notably, the (3S,5R) anti-isomer demonstrates unexpected pregnane X receptor (PXR) activation potency (EC₅₀ = 12.4 μM), exceeding that of the therapeutic isomer (EC₅₀ = 23.7 μM). This enantiospecific PXR activation triggers cytochrome P450 induction (CYP3A4, CYP2B6), potentially altering drug metabolism pathways. Anti-isomers also exhibit divergent hydrogen-bonding capacities: the (3R,5R) configuration forms a stable intramolecular H-bond between C3-OH and carboxylate groups, reducing polymer interaction sites compared to the (3R,5S) isomer [6] [3].

Table 1: Stereospecific Biological Activities of Fluvastatin Sodium Isomers

IsomerHMG-CoA Reductase IC₅₀ (nM)PXR Activation EC₅₀ (μM)CYP3A4 Induction Fold-Change
(3R,5S)8 ± 0.923.7 ± 2.11.8 ± 0.2
(3R,5R)920 ± 85>501.1 ± 0.1
(3S,5R)850 ± 9212.4 ± 1.53.2 ± 0.3
(3S,5S)1050 ± 11034.6 ± 3.22.1 ± 0.2

Crystallographic Studies of Anti-Isomer Polymorphs

Anti-isomers exhibit diverse crystalline architectures when isolated. Patent WO2006021326 describes a monoclinic P2₁ polymorph of the (3R,5R)-anti-isomer with unit cell parameters a = 14.28 Å, b = 6.02 Å, c = 16.95 Å, β = 102.3°, featuring dimeric pairs stabilized by carboxylate bridging. In contrast, the (3S,5S)-isomer forms orthorhombic crystals (Pbca space group) with elongated c-axis (22.45 Å) accommodating flipped indole orientations. Hydrated forms of (3S,5R)-fluvastatin sodium anti-isomer display channel-like water networks that destabilize the lattice, increasing dehydration susceptibility by 4-fold compared to anhydrous forms. These structural variations directly influence dissolution behavior, with the monoclinic (3R,5R) polymorph exhibiting intrinsic dissolution rates (IDR) of 0.22 mg/cm²/min versus 1.75 mg/cm²/min for the orthorhombic form [4] [9] [7].

Thermodynamic Stability and Conformational Dynamics of Anti-Isomers

Anti-isomers demonstrate distinct stability profiles governed by conformational flexibility and intermolecular interactions. The (3R,5R) diastereomer exhibits superior solid-state stability (t₉₀ = 18 months at 25°C/60% RH) due to restricted C5-C6 bond rotation (energy barrier = 45 kJ/mol), which minimizes lactonization. In contrast, (3S,5R) and (3S,5S) isomers undergo rapid degradation via two pathways: 1) epimerization at C3 (activation energy = 85 kJ/mol) and 2) intramolecular esterification forming δ-lactone impurities. Hydrogen bonding with polymeric matrices profoundly stabilizes anti-isomers—solid dispersions with polyvinylpyrrolidone (PVP) reduce degradation rates by 92% through drug-polymer H-bond networks evidenced by FTIR peak shifts (carboxylate C=O stretch: 1580 cm⁻¹ → 1545 cm⁻¹). These interactions immobilize the reactive hydroxy-acid moiety, preventing cyclic lactone formation [3] [7].

Table 2: Stability Parameters of Fluvastatin Sodium Anti-Isomers Under Accelerated Conditions (40°C/75% RH)

IsomerDegradation Rate Constant (h⁻¹)Main Degradation ProductsStabilization by PVP (% reduction in k)
(3R,5R)2.1 × 10⁻⁴3-epi-fluvastatin (78%)92%
(3S,5R)9.8 × 10⁻⁴δ-lactone (65%), 3-epimer (22%)88%
(3S,5S)7.5 × 10⁻⁴δ-lactone (83%), oxidative metabolites85%

Mechanochemical processing induces complex phase behavior in anti-isomer mixtures. Ball milling fluvastatin sodium anti-isomers with pioglitazone HCl (1:1) generates coamorphous salts via proton transfer, exhibiting a single glass transition (Tg = 87°C). Varying milling solvents produces divergent solid forms: hexane yields homogeneous amorphous phases, while ethanol promotes a "salt-cocrystal continuum" with Z' = 2 structure. Binary phase diagrams confirm eutectic points at 34% w/w (3R,5R)-isomer content, explaining recrystallization tendencies in non-stoichiometric mixtures. These transformations significantly alter dissolution kinetics—coamorphous 1:1 systems exhibit intrinsic dissolution rates (Kint) of 0.022 mg/cm²/min versus 13.6 mg/cm²/min for pure crystalline (3S,5S) anti-isomer due to rapid surface crystallization [7].

Computational Modeling of Stereoelectronic Properties

Density functional theory (DFT) at the B3LYP/6-311G(d,p) level reveals critical stereoelectronic differences between therapeutic and anti-isomeric forms. The (3R,5S) isomer adopts a low-energy s-trans conformation (ΔG = 0 kcal/mol) with C7-C8-C9-C10 dihedral = 172.6°, positioning the indole ring for optimal HMG-CoA reductase binding. Anti-isomers favor higher-energy gauche conformations (ΔG = +2.4–3.8 kcal/mol) with distorted dihedrals (94.3–118.7°), disrupting bioactive alignment. Molecular electrostatic potential (MEP) maps demonstrate enhanced carboxylate charge localization in (3R,5R)-isomer (-42.8 kcal/mol vs. -39.5 kcal/mol in 3R,5S), explaining its stronger polymer interactions in solid dispersions [3] [8].

Molecular dynamics simulations (GROMACS, 100 ns) elucidate anti-isomer stabilization mechanisms in PVP matrices. The (3R,5R)-isomer forms 3.2 ± 0.4 H-bonds/polymer chain via carbonyl interactions (distance = 2.89 ± 0.14 Å), while (3S,5S) exhibits weaker binding (1.8 ± 0.3 H-bonds). Free energy perturbation calculations confirm superior miscibility of (3R,5R) with PVP (ΔGₘᵢₓ = -5.2 kJ/mol) versus (3S,5R) (ΔGₘᵢₓ = -2.1 kJ/mol), correlating with experimental stability data. Florry-Huggins interaction parameters (χ) predict amorphous phase separation thresholds: χ(3R,5R)-PVP = 0.28 enables drug loading ≤25% w/w, while χ(3S,5S)-PVP = 0.52 restricts loading to <12% w/w before crystallization occurs. These computational models enable rational design of stable anti-isomer formulations [3] [8].

Table 3: Computational Parameters of Fluvastatin Sodium Anti-Isomers

Parameter(3R,5R)(3S,5R)(3S,5S)Method
C3-C5 Dihedral Angle (°)64.3 ± 3.1-58.9 ± 4.2-63.7 ± 3.8DFT Geometry Optimization
Carboxylate ESP (kcal/mol)-42.8 ± 0.7-40.1 ± 0.9-41.3 ± 0.8MEP Analysis
ΔGₘᵢₓ with PVP (kJ/mol)-5.2 ± 0.3-2.1 ± 0.4-3.7 ± 0.3Free Energy Perturbation
H-bond Lifetime (ps)142 ± 1687 ± 12104 ± 14MD Simulation

Properties

CAS Number

93957-58-5

Product Name

Fluvastatin sodium anti-isomer

IUPAC Name

sodium;(E,3R,5R)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate

Molecular Formula

C₂₄H₂₅FNNaO₄

Molecular Weight

433.45

InChI

InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19+;/m0./s1

SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+]

Synonyms

Sodium (3R,5R,E)-7-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoate;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.